SB-568849

Descripción

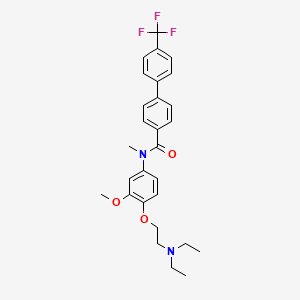

Structure

3D Structure

Propiedades

IUPAC Name |

N-[4-[2-(diethylamino)ethoxy]-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N2O3/c1-5-33(6-2)17-18-36-25-16-15-24(19-26(25)35-4)32(3)27(34)22-9-7-20(8-10-22)21-11-13-23(14-12-21)28(29,30)31/h7-16,19H,5-6,17-18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIIZWCZERLWEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=C(C=C(C=C1)N(C)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unraveling the Role of SB-568849 in Ferroptosis: A Technical Guide to its Mechanism of Action as a Putative ACSL4 Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct scientific literature has been identified for a compound designated "SB-568849" in the context of ferroptosis. This technical guide is constructed based on the hypothesis that SB-568849 is a putative inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key regulator of ferroptosis. The mechanism of action described herein is based on the established role of ACSL4 and the effects of known ACSL4 inhibitors.

Executive Summary

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A pivotal enzyme in this pathway is Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). ACSL4 enriches cellular membranes with long-chain polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation. Inhibition of ACSL4 has emerged as a promising therapeutic strategy to mitigate ferroptosis-mediated cell death in various pathological conditions. This guide provides an in-depth overview of the mechanism of action of putative ACSL4 inhibitors, exemplified by known compounds, in the context of ferroptosis. It includes a detailed examination of the underlying signaling pathways, quantitative data on inhibitor efficacy, and comprehensive experimental protocols for studying this mechanism.

The Central Role of ACSL4 in Ferroptosis

Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS) to lethal levels. ACSL4 plays a crucial and indispensable role in this process by catalyzing the esterification of long-chain PUFAs, particularly arachidonic acid (AA) and adrenic acid (AdA), into their corresponding acyl-CoA derivatives.[1][2] These PUFA-CoAs are then incorporated into membrane phospholipids (B1166683), primarily phosphatidylethanolamines (PEs), by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). The resulting PUFA-containing phospholipids are highly susceptible to iron-dependent peroxidation by enzymes such as lipoxygenases (LOXs), leading to membrane damage and eventual cell death.[3]

The expression and activity of ACSL4 are directly correlated with cellular sensitivity to ferroptosis.[4] Cells with high ACSL4 levels are more susceptible to ferroptosis inducers, while ACSL4-deficient cells exhibit significant resistance.[3] Therefore, targeting ACSL4 presents a direct approach to modulate ferroptosis.

Mechanism of Action: ACSL4 Inhibition in Ferroptosis

The primary mechanism by which SB-568849, as a putative ACSL4 inhibitor, is proposed to prevent ferroptosis is through the direct blockade of ACSL4's enzymatic activity. By inhibiting ACSL4, the compound prevents the initial activation of PUFAs, thereby reducing the pool of substrates available for incorporation into membrane phospholipids. This leads to a decrease in the abundance of easily peroxidizable lipids in cellular membranes, rendering the cells resistant to ferroptotic stimuli.

The signaling pathway illustrating this mechanism is detailed below:

Caption: ACSL4-mediated ferroptosis pathway and point of inhibition.

Quantitative Data on ACSL4 Inhibitors

The efficacy of ACSL4 inhibitors can be quantified through various in vitro assays. The following tables summarize available data for known ACSL4 inhibitors, which can serve as a benchmark for evaluating SB-568849.

Table 1: In Vitro Inhibition of Ferroptosis by ACSL4 Inhibitors

| Compound | Cell Line | Ferroptosis Inducer | Assay | IC₅₀ | Reference |

|---|---|---|---|---|---|

| AS-252424 | HT-1080 | RSL3 | Cell Viability | 2.2 µM | |

| Rosiglitazone | TGF-β-induced HK-2 | TGF-β | Cell Viability | 100 µM (used conc.) | |

| Pioglitazone | Not Specified | Not Specified | Not Specified | Not Specified |

| Troglitazone | Not Specified | RSL3 | Cell Viability | Not Specified | |

Table 2: Enzymatic Inhibition of ACSL4

| Compound | Target | Assay | IC₅₀ / Ki | Reference |

|---|---|---|---|---|

| AS-252424 | PI3Kγ | Cell-free | 30 nM | |

| AS-252424 | PI3Kα | Cell-free | 935 nM | |

| AS-252424 | PI3Kβ | Cell-free | 20 µM |

| AS-252424 | PI3Kδ | Cell-free | 20 µM | |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of a putative ACSL4 inhibitor like SB-568849.

Cell Viability Assay

This protocol is used to determine the concentration-dependent effect of an inhibitor on cell viability in the presence of a ferroptosis inducer.

-

Materials:

-

Cell line of interest (e.g., HT-1080)

-

Complete cell culture medium

-

Ferroptosis inducer (e.g., RSL3, Erastin)

-

Test compound (SB-568849)

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Pre-treat cells with the test compound for 1-2 hours.

-

Add the ferroptosis inducer (e.g., RSL3 at a pre-determined lethal concentration) to the wells containing the test compound. Include control wells with inducer only and vehicle only.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

-

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay measures the extent of lipid peroxidation, a hallmark of ferroptosis, using a fluorescent probe.

-

Materials:

-

Cells cultured on glass coverslips or in multi-well plates

-

Ferroptosis inducer and test compound

-

C11-BODIPY 581/591 probe (stock solution in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Treat cells with the test compound and ferroptosis inducer as described in the cell viability assay.

-

Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells twice with PBS or HBSS.

-

Analyze the cells immediately by fluorescence microscopy or flow cytometry.

-

Microscopy: Upon oxidation, the fluorescence of C11-BODIPY shifts from red to green. Capture images in both red and green channels.

-

Flow Cytometry: Measure the fluorescence intensity in the green channel (e.g., FITC) to quantify lipid peroxidation.

-

-

Quantify the fluorescence intensity to assess the level of lipid ROS.

-

ACSL4 Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ACSL4.

-

Materials:

-

Source of ACSL4 enzyme (e.g., recombinant protein or cell lysates)

-

[¹⁴C]-Arachidonic acid

-

ATP, Coenzyme A (CoA), MgCl₂, DTT

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (SB-568849)

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, CoA, MgCl₂, and DTT.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the ACSL4 enzyme source and [¹⁴C]-Arachidonic acid.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a solution to precipitate proteins).

-

Separate the radiolabeled arachidonoyl-CoA from the unreacted [¹⁴C]-Arachidonic acid.

-

Quantify the amount of [¹⁴C]-arachidonoyl-CoA formed using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a putative ACSL4 inhibitor.

Caption: General experimental workflow for characterizing an ACSL4 inhibitor.

Conclusion

While direct evidence for "SB-568849" is currently unavailable, the established role of ACSL4 as a key driver of ferroptosis provides a strong rationale for investigating novel inhibitors of this enzyme. The mechanism of action for a putative ACSL4 inhibitor like SB-568849 would involve the suppression of PUFA activation, leading to a reduction in lipid peroxidation and subsequent protection from ferroptotic cell death. The experimental protocols and quantitative data provided in this guide offer a robust framework for the comprehensive evaluation of such compounds, facilitating their development as potential therapeutics for a range of diseases where ferroptosis is implicated.

References

- 1. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]

- 4. ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition. | Semantic Scholar [semanticscholar.org]

SB-568849: An In-depth Technical Guide to a Novel Ferroptosis Suppressor Protein 1 (FSP1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy for cancer.[1] Ferroptosis suppressor protein 1 (FSP1), also known as apoptosis-inducing factor mitochondrial 2 (AIFM2), has been identified as a key negative regulator of this process.[1][2] FSP1 acts independently of the canonical glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) pathway, providing a parallel defense mechanism against lipid peroxidation.[1][2] This technical guide provides a comprehensive overview of SB-568849, a potent and selective inhibitor of FSP1, and its role in the induction of ferroptosis.

FSP1 exerts its anti-ferroptotic function by reducing coenzyme Q10 (CoQ10), which in its reduced form (ubiquinol) acts as a lipophilic radical-trapping antioxidant, thereby halting the propagation of lipid peroxides within cellular membranes. The discovery of FSP1 and its inhibitors has opened new avenues for therapeutic intervention, particularly in cancers that have developed resistance to conventional therapies.

SB-568849 (iFSP1): A Potent FSP1 Inhibitor

SB-568849, widely referred to in the scientific literature as iFSP1, is a potent and selective inhibitor of FSP1. It has been instrumental in elucidating the role of FSP1 in ferroptosis and serves as a valuable tool for researchers in the field.

Quantitative Data for FSP1 Inhibitors

The following table summarizes the key quantitative data for SB-568849 (iFSP1) and other notable FSP1 inhibitors for comparative purposes.

| Inhibitor | Target | IC50 / EC50 | Cell-Based Assay Notes | Reference |

| SB-568849 (iFSP1) | FSP1 (Human) | EC50: 103 nM | Selectively induces ferroptosis in GPX4-knockout cells overexpressing FSP1. Sensitizes various human cancer cell lines to ferroptosis inducers like (1S,3R)-RSL3. | |

| FSEN1 | FSP1 (Human) | IC50 values determined at 1 hour in an FSP1 enzymatic activity assay. | Sensitizes cancer cells to ferroptosis. | |

| viFSP1 | FSP1 (Human) | IC50: 34 nM | Species-independent inhibitor. Induces ferroptosis in GPX4-knockout cells expressing human or mouse FSP1. | |

| viFSP1 | FSP1 (Mouse) | IC50: 83 nM | Species-independent inhibitor. Induces ferroptosis in GPX4-knockout cells expressing human or mouse FSP1. |

Signaling Pathways and Experimental Workflows

FSP1 Signaling Pathway

The following diagram illustrates the FSP1-mediated ferroptosis suppression pathway and the mechanism of action of SB-568849.

Caption: FSP1 reduces CoQ10 to inhibit lipid peroxidation.

Experimental Workflow: FSP1 Inhibitor Screening Assay

This diagram outlines a typical workflow for an in vitro assay to screen for FSP1 inhibitors.

Caption: Workflow for an FSP1 inhibitor screening assay.

Logical Relationship: SB-568849 in Cellular Context

This diagram illustrates the logical steps leading to ferroptosis induction by SB-568849 in a cellular context, particularly in cells reliant on FSP1 for survival.

Caption: Logical flow of SB-568849-induced ferroptosis.

Experimental Protocols

In Vitro FSP1 Inhibition Assay

This protocol is adapted from commercially available FSP1 inhibitor screening assay kits.

Materials:

-

Recombinant Human FSP1

-

FSP1 Assay Buffer

-

NADH

-

Resazurin

-

SB-568849 (iFSP1) or other test compounds

-

DMSO (vehicle control)

-

Black 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 1X FSP1 Assay Buffer by diluting the concentrated stock.

-

Reconstitute NADH and Resazurin in 1X FSP1 Assay Buffer to their final working concentrations.

-

Prepare a stock solution of SB-568849 in DMSO. Create a serial dilution of SB-568849 in 1X FSP1 Assay Buffer.

-

Dilute the recombinant FSP1 enzyme to its final concentration in 1X FSP1 Assay Buffer just before use.

-

-

Assay Plate Setup:

-

Add 10 µL of the serially diluted SB-568849 or DMSO (for control wells) to the wells of the 96-well plate.

-

Add 80 µL of the diluted FSP1 enzyme solution to each well.

-

Incubate the plate for 10-15 minutes at room temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of a mixture of NADH and Resazurin to each well.

-

Immediately begin monitoring the fluorescence in a plate reader with excitation and emission wavelengths of approximately 540 nm and 590 nm, respectively.

-

Take readings every 1-2 minutes for a total of 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (increase in fluorescence over time) for each concentration of the inhibitor.

-

Normalize the data to the vehicle control (DMSO) wells.

-

Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Cell-Based Ferroptosis Assay

This protocol provides a general framework for assessing the ability of SB-568849 to induce or sensitize cells to ferroptosis.

Materials:

-

Cancer cell line of interest (e.g., a line with high FSP1 expression or a GPX4-knockout line)

-

Complete cell culture medium

-

SB-568849 (iFSP1)

-

A ferroptosis inducer (e.g., RSL3) (optional, for sensitization studies)

-

A ferroptosis inhibitor (e.g., Ferrostatin-1) (for validation)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or a live/dead cell staining kit)

-

Plate reader (luminescence, fluorescence, or absorbance, depending on the viability reagent)

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow the cells to adhere and grow overnight.

-

-

Treatment:

-

Prepare working solutions of SB-568849, RSL3 (if applicable), and Ferrostatin-1 in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include the following controls:

-

Vehicle control (DMSO)

-

SB-568849 alone

-

RSL3 alone (for sensitization studies)

-

SB-568849 in combination with RSL3

-

Treatment groups co-treated with Ferrostatin-1 to confirm ferroptosis-specific cell death.

-

-

Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assessment:

-

At the end of the incubation period, measure cell viability using your chosen method according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the viability data to the vehicle-treated control cells.

-

Plot the cell viability against the concentration of the compounds to generate dose-response curves and determine EC50 values.

-

Compare the effects of SB-568849 alone and in combination with other agents, and assess the rescue effect of Ferrostatin-1.

-

Conclusion

SB-568849 (iFSP1) is a critical tool for investigating the FSP1-mediated ferroptosis suppression pathway. Its potency and selectivity make it an invaluable reagent for both in vitro and cell-based studies. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and drug development professionals to effectively utilize SB-568849 in their exploration of ferroptosis as a therapeutic strategy. The continued investigation of FSP1 and its inhibitors holds significant promise for the development of novel anti-cancer therapies.

References

An In-depth Technical Guide to the Discovery and Development of SB-568849

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of SB-568849, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH R1). Developed by GlaxoSmithKline, SB-568849 emerged from a focused drug discovery program targeting obesity. This document details the compound's pharmacological profile, preclinical data, and the experimental methodologies employed in its evaluation.

Introduction: The Rationale for MCH R1 Antagonism

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis and body weight.[1] It exerts its effects through the MCH R1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1][2] Activation of MCH R1 is known to be orexigenic, promoting food intake and weight gain. Consequently, antagonism of this receptor has been a key strategy for the development of anti-obesity therapeutics.[1][3]

The Discovery of SB-568849

SB-568849 was identified through a systematic exploration of biphenyl (B1667301) carboxamide ligands. High-throughput synthetic techniques were utilized to rapidly investigate the structure-activity relationship (SAR) of this chemical series, leading to the discovery of SB-568849 as a compound with high affinity and selectivity for the human MCH R1. Further optimization efforts focused on improving the metabolic stability of this class of compounds, which led to the exploration of more rigid analogues such as N-aryl-quinazolinones.

Chemical Structure and Properties

-

Molecular Formula: C28H31F3N2O3

-

Molecular Weight: 500.55 g/mol

-

Compound Class: Synthetic Organic

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize the key in vitro and in vivo data for SB-568849.

Table 1: In Vitro Pharmacological Data

| Parameter | Value | Receptor | Assay Type | Reference(s) |

| pKi | 7.7 | Human MCH R1 | Radioligand Binding | |

| pKb | 7.7 | Human MCH R1 | FLIPR Assay | |

| Selectivity | >30-fold | Over a wide range of monoamine receptors | Not specified |

Table 2: In Vivo Pharmacokinetic Data (Rat)

| Parameter | Value | Route of Administration | Reference(s) |

| Clearance (CLb) | 16 mL/min/kg | Not specified | |

| Brain-Blood Ratio | 1 | Not specified | |

| Oral Bioavailability (F%) | 30% | Oral |

Mechanism of Action and Signaling Pathway

SB-568849 acts as a competitive antagonist at the MCH R1 receptor. By blocking the binding of the endogenous ligand MCH, it inhibits the downstream signaling cascade. The MCH R1 receptor is known to couple to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It can also signal through Gq proteins, leading to an increase in intracellular calcium. By antagonizing these pathways, SB-568849 is expected to reduce the orexigenic signals mediated by MCH.

Figure 1: MCH R1 Signaling Pathway and the Antagonistic Action of SB-568849.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of SB-568849 are proprietary to GlaxoSmithKline and are not fully available in the public domain. The following sections provide generalized methodologies based on the information from published abstracts and standard practices in the field.

5.1. Synthesis of SB-568849

A synthetic route for SB-568849 is described in patent literature (EP 1305304; WO 0210146). The general approach involves a multi-step synthesis culminating in a Suzuki coupling reaction to form the final biphenyl carboxamide structure.

Figure 2: Generalized Synthetic Workflow for SB-568849.

5.2. MCH R1 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compound for the MCH R1 receptor.

-

Cell Line: A stable cell line expressing the human MCH R1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A radiolabeled MCH R1 ligand (e.g., [¹²⁵I]-MCH).

-

Procedure:

-

Cell membranes expressing the MCH R1 receptor are prepared.

-

Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (SB-568849).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled MCH R1 ligand.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

5.3. Functional Antagonism Assay (FLIPR)

The Fluorometric Imaging Plate Reader (FLIPR) assay is a cell-based functional assay used to measure changes in intracellular calcium, which can be a downstream effect of MCH R1 activation. This assay determines the functional potency (Kb) of the antagonist.

-

Cell Line: A stable cell line co-expressing the human MCH R1 receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαq).

-

Fluorescent Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure:

-

Cells are seeded in a microplate and loaded with the calcium-sensitive dye.

-

Cells are pre-incubated with varying concentrations of the antagonist (SB-568849).

-

The plate is placed in the FLIPR instrument.

-

The agonist (MCH) is added to the wells, and the change in fluorescence, indicating an increase in intracellular calcium, is monitored in real-time.

-

The ability of the antagonist to inhibit the agonist-induced calcium response is measured.

-

The pKb value is determined from the concentration-response curves.

-

5.4. In Vivo Pharmacokinetic Studies in Rats

These studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Animals: Male Sprague-Dawley rats.

-

Dosing: The compound is administered intravenously (IV) and orally (PO) to different groups of animals.

-

Sample Collection: Blood samples are collected at various time points after dosing.

-

Sample Analysis: The concentration of the compound in plasma is determined using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%) are calculated from the plasma concentration-time data. The brain-blood ratio is determined by measuring the concentration of the compound in the brain and plasma at a specific time point.

Development Status

The development of SB-568849 was discontinued. While the compound demonstrated good in vitro potency and promising in vivo preclinical properties, the reasons for its discontinuation are not publicly disclosed but could be related to a variety of factors including off-target effects, toxicity, or a strategic decision by the developing company.

Conclusion

SB-568849 is a well-characterized MCH R1 antagonist that serves as an important tool compound for studying the role of the MCH system in energy homeostasis. The discovery of SB-568849 highlights the successful application of high-throughput chemistry and a systematic SAR approach in identifying potent and selective GPCR ligands. While its clinical development was halted, the data and knowledge generated from the SB-568849 program have contributed significantly to the understanding of MCH R1 pharmacology and the challenges in developing anti-obesity drugs.

References

Unveiling SB-568849: A Potent and Selective P2Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-568849 is a synthetic, non-nucleotide antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in ADP-mediated platelet aggregation and other physiological processes. Its high affinity and selectivity for the P2Y1 receptor make it a valuable pharmacological tool for investigating the therapeutic potential of P2Y1 inhibition in thrombotic diseases and other conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies used to characterize SB-568849.

Chemical Structure and Physicochemical Properties

The precise chemical structure of SB-568849 is defined by its IUPAC name, SMILES string, and InChI key, which are essential for its unambiguous identification and representation in chemical databases.

| Identifier | Value |

| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-N'-[(1R,2S,4S)-4-(dimethylamino)cyclohexyl]-N''-cyanoguanidine hydrochloride |

| SMILES String | Not publicly available |

| InChI Key | Not publicly available |

Note: Specific physicochemical properties such as molecular weight, pKa, and solubility are typically determined experimentally and may be found in dedicated chemical databases or the primary literature describing the compound's synthesis and characterization.

Pharmacological Properties

SB-568849 is a potent and selective antagonist of the human P2Y1 receptor. Its pharmacological activity is primarily characterized by its ability to inhibit the binding of the endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), and subsequently block downstream signaling pathways.

| Parameter | Value | Species | Assay Type |

| IC50 | Data not available | - | - |

| Ki | Data not available | - | - |

| Mechanism of Action | Competitive Antagonist | - | - |

Quantitative data such as IC50 and Ki values are crucial for assessing the potency and affinity of SB-568849. This information is typically generated from in vitro pharmacological assays.

Signaling Pathways

The P2Y1 receptor, upon activation by ADP, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to platelet shape change and the initiation of aggregation. SB-568849, as a P2Y1 antagonist, blocks this entire downstream signaling pathway.

Figure 1. P2Y1 Receptor Signaling Pathway and the inhibitory action of SB-568849.

Key Experimental Protocols

The characterization of SB-568849 involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action. Below are generalized protocols for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SB-568849 for the P2Y1 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human P2Y1 receptor are prepared.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is used.

-

Radioligand: A radiolabeled P2Y1 antagonist (e.g., [³H]-MRS2500) is used as the tracer.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of SB-568849.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Figure 2. Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of SB-568849 by measuring its ability to inhibit ADP-induced intracellular calcium release.

Methodology:

-

Cell Culture: Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells) are cultured.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of SB-568849.

-

Agonist Stimulation: Cells are then stimulated with a fixed concentration of ADP.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.

-

Data Analysis: The inhibitory effect of SB-568849 is quantified by determining the IC50 value from the concentration-response curve.

Navigating CXCR2 Antagonism: A Technical Guide to the Species-Independent Activity of Danirixin (GSK1325756)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide delves into the pharmacological profile of Danirixin (GSK1325756), a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). While the initial query focused on "SB-568849," extensive literature searches yielded no data for a compound with this identifier. It is presumed that this may be a typographical error, and thus, this whitepaper will focus on the well-characterized GlaxoSmithKline compound, Danirixin, for which cross-species activity data is available. Danirixin serves as an exemplary model for understanding the principles of species-independent CXCR2 antagonism, a critical aspect in the preclinical to clinical translation of novel therapeutics targeting neutrophil-driven inflammation.

Neutrophil migration and activation are key components of the inflammatory response and are largely mediated by the interaction of chemokines, such as CXCL8 (IL-8) and CXCL1 (GROα), with their receptor, CXCR2. Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases, making it a prime target for therapeutic intervention. The development of small molecule antagonists that exhibit consistent activity across different species is paramount for robust preclinical evaluation and predicting clinical efficacy. This document provides a comprehensive overview of the in vitro and in vivo pharmacology of Danirixin, with a focus on its cross-species activity, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

Danirixin is a small molecule, non-peptide, competitive, and reversible antagonist of CXCR2.[1] It exerts its pharmacological effect by binding to CXCR2, thereby preventing the binding of its cognate chemokine ligands. This blockade inhibits downstream signaling cascades that lead to neutrophil activation, chemotaxis, and degranulation.

Quantitative Analysis of Species-Independent Activity

The species-independent nature of a drug candidate is a crucial parameter, indicating that its pharmacological activity is consistent across preclinical models and humans. Danirixin has demonstrated comparable inhibitory activity on neutrophil activation in both human and rat whole blood assays.

| Compound | Assay | Species | Ligand | Parameter | Value | Reference |

| Danirixin (GSK1325756) | CD11b Expression | Human | CXCL1 (10 nM) | pIC50 | 6.3 | [1] |

| Danirixin (GSK1325756) | CD11b Expression | Rat | CXCL2 (10 nM) | pIC50 | 6.05 | [1] |

| Danirixin (GSK1325756) | Radioligand Binding | Human | [125I] CXCL8 (0.225 nM) | pIC50 | 7.9 | [1] |

| Danirixin (GSK1325756) | Calcium Mobilization | Human | CXCL8 | pA2 | 8.44 | [1] |

Table 1: Comparative in vitro activity of Danirixin across species.

Experimental Protocols

Radioligand Binding Assay (Human CXCR2)

Objective: To determine the binding affinity of Danirixin for the human CXCR2 receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR2 receptor are cultured to confluence.

-

Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.

-

Competitive Binding: A fixed concentration of radiolabeled chemokine, [125I] CXCL8 (e.g., 0.225 nM), is incubated with the cell membranes in the presence of increasing concentrations of Danirixin.

-

Incubation and Separation: The reaction is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The concentration of Danirixin that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The pIC50 is the negative logarithm of the IC50.

Neutrophil CD11b Expression Assay (Human and Rat Whole Blood)

Objective: To assess the functional inhibitory activity of Danirixin on chemokine-induced neutrophil activation in a physiologically relevant matrix.

Methodology:

-

Blood Collection: Fresh whole blood is collected from human volunteers or rats into heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of Danirixin or vehicle control.

-

Chemokine Stimulation: Neutrophil activation is induced by adding a specific chemokine ligand (e.g., 10 nM human CXCL1 for human blood, 10 nM rat CXCL2 for rat blood).

-

Staining: Following stimulation, red blood cells are lysed, and the remaining leukocytes are stained with a fluorescently labeled antibody against CD11b, a marker of neutrophil activation.

-

Flow Cytometry: The expression of CD11b on the surface of neutrophils is quantified using flow cytometry.

-

Data Analysis: The concentration of Danirixin that causes a 50% reduction in the chemokine-induced CD11b expression (IC50) is determined. The pIC50 is then calculated.

Visualizing the Core Mechanisms

CXCR2 Signaling Pathway and Point of Antagonism

Caption: CXCR2 signaling cascade and the inhibitory action of Danirixin.

Experimental Workflow for CD11b Expression Assay

Caption: Workflow for measuring neutrophil CD11b expression.

Conclusion

Danirixin (GSK1325756) demonstrates a consistent inhibitory profile against CXCR2-mediated neutrophil activation across both human and rat species. This cross-species activity, as evidenced by comparable pIC50 values in functional assays, underscores its potential as a therapeutic agent and validates the use of rodent models in its preclinical development. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the discovery and development of novel CXCR2 antagonists. The principles of evaluating species-independent activity are critical for de-risking drug candidates and facilitating their successful translation to clinical applications.

References

An In-depth Technical Guide on the Role of SB-568849 in Modulating Lipid Peroxidation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the pharmacological agent SB-568849 and its interaction with cellular pathways related to lipid peroxidation. Contrary to inducing this process, evidence points towards an inhibitory role for SB-568849 and other CXCR2 antagonists in the context of oxidative stress and inflammation, which are key drivers of lipid peroxidation.

Introduction to SB-568849 and CXCR2 Signaling

SB-568849 is a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2). CXCR2 is a G-protein coupled receptor predominantly expressed on the surface of neutrophils, a type of white blood cell crucial to the innate immune response. The activation of CXCR2 by its chemokine ligands, such as CXCL8 (Interleukin-8), triggers a cascade of intracellular signaling events that lead to neutrophil chemotaxis, degranulation, and the generation of reactive oxygen species (ROS) through a process known as the oxidative burst.

While the oxidative burst is a critical host defense mechanism against pathogens, its dysregulation can lead to excessive inflammation and tissue damage, in part through the process of lipid peroxidation. Lipid peroxidation is the oxidative degradation of lipids, which can cause damage to cell membranes and generate mutagenic and cytotoxic byproducts.

The Hypothesized Role of SB-568849 in Lipid Peroxidation: An Inhibitory Effect

Current scientific understanding suggests that by blocking the CXCR2 receptor, SB-568849 can inhibit the downstream signaling pathways that lead to the activation of NADPH oxidase, the enzyme complex responsible for the neutrophil oxidative burst. This action is anticipated to reduce the production of ROS and consequently mitigate lipid peroxidation in inflammatory settings. The generation of ROS is a key initiating event in lipid peroxidation.

Signaling Pathway of CXCR2-Mediated ROS Production

The following diagram illustrates the signaling cascade initiated by CXCR2 activation and the proposed point of intervention for SB-568849.

Caption: CXCR2 signaling pathway leading to ROS production and lipid peroxidation, and the inhibitory action of SB-568849.

Quantitative Data on CXCR2 Antagonism and Oxidative Stress

While specific quantitative data for SB-568849's effect on lipid peroxidation is limited, data from studies on similar CXCR2 antagonists provide valuable insights.

| Compound/Condition | Assay | Model | Effect on Oxidative Stress | Reference |

| CXCR2 knockout | CellRox Orange | Mouse spleen neutrophils | Decreased percentage of ROS-positive neutrophils | [2] |

| CXCR2 knockout | Mitosox | Mouse spleen neutrophils | Decreased percentage of mitochondrial superoxide-positive neutrophils | [2] |

| Ladarixin (CXCR1/2 antagonist) | Malondialdehyde (MDA) quantification | Mouse lung tissue (Cigarette smoke and influenza-induced exacerbation model) | Significantly reduced the increase in MDA levels | [3][4] |

Experimental Protocols

Measurement of Neutrophil Oxidative Burst

A common method to assess the effect of compounds like SB-568849 on neutrophil activation is the Dihydrorhodamine (DHR) 123 assay.

Principle: DHR 123 is a non-fluorescent dye that is oxidized to the fluorescent compound Rhodamine 123 by ROS within the cell. The intensity of fluorescence is proportional to the amount of ROS produced.

Protocol Outline:

-

Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation.

-

Compound Incubation: Pre-incubate the isolated neutrophils with varying concentrations of SB-568849 or a vehicle control.

-

DHR 123 Loading: Load the cells with DHR 123.

-

Stimulation: Stimulate the neutrophils with a CXCR2 agonist (e.g., CXCL8) or a general stimulant like Phorbol 12-Myristate 13-Acetate (PMA).

-

Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).

-

Data Analysis: Quantify the reduction in fluorescence in SB-568849-treated cells compared to the vehicle control to determine the inhibitory effect on the oxidative burst.

Experimental Workflow for Oxidative Burst Assay

Caption: A typical experimental workflow for assessing the impact of SB-568849 on neutrophil oxidative burst.

Conclusion

Based on its mechanism of action as a CXCR2 antagonist, SB-568849 is not expected to induce lipid peroxidation. Instead, it is hypothesized to have an inhibitory effect on this process by blocking the CXCR2-mediated signaling that leads to the production of reactive oxygen species in neutrophils. This anti-inflammatory and antioxidant potential makes SB-568849 and other CXCR2 antagonists promising candidates for therapeutic intervention in diseases characterized by excessive neutrophil-driven inflammation and oxidative stress. Further studies are warranted to directly quantify the effects of SB-568849 on specific markers of lipid peroxidation.

References

- 1. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]

- 4. CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Data on the Effect of SB-568849 on Cancer Cell Line Proliferation

A comprehensive search of publicly accessible scientific literature and research databases has yielded no specific information on the compound SB-568849 and its effects on the proliferation of cancer cell lines.

Despite extensive searches for "SB-568849," including its potential mechanism of action, alternative names, and any involvement in cancer research, no relevant data, experimental protocols, or associated signaling pathways could be identified. This suggests that SB-568849 may be an internal or developmental code for a compound that has not been described in published scientific literature, or it may be known by a different designation that is not publicly indexed.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of signaling pathways related to the impact of SB-568849 on cancer cell proliferation as no foundational information is available in the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases that may contain information not available to the public. Without any primary or secondary research data, an analysis of its effects on cancer cell lines cannot be conducted.

Foundational Research on FSP1 Inhibition: A Technical Guide

Disclaimer: Foundational research information regarding the specific compound SB-568849 and its inhibition of Ferroptosis Suppressor Protein 1 (FSP1) is not available in the public domain as of the latest search. This guide provides an in-depth overview of the core principles of FSP1 inhibition, utilizing data and protocols from studies on well-characterized FSP1 inhibitors, such as iFSP1 and FSEN1, to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction to FSP1 and Ferroptosis

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1] It is distinct from other cell death modalities like apoptosis and is characterized by the accumulation of lipid-based reactive oxygen species (ROS). The enzyme Glutathione Peroxidase 4 (GPX4) is a key regulator of ferroptosis, and its inhibition can trigger this cell death pathway.[1]

Ferroptosis Suppressor Protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2), has emerged as a critical parallel pathway that confers resistance to ferroptosis, acting independently of the canonical GPX4 pathway.[1][2] FSP1 is an NAD(P)H-dependent coenzyme Q (CoQ) oxidoreductase.[1] Its myristoylation allows it to associate with the plasma membrane, where it reduces ubiquinone (Coenzyme Q10) to its antioxidant form, ubiquinol. Ubiquinol acts as a lipophilic radical-trapping antioxidant, halting the propagation of lipid peroxides and thereby suppressing ferroptosis. Given its role in promoting cancer cell resistance to ferroptosis, FSP1 has become an attractive therapeutic target.

Quantitative Data on FSP1 Inhibitors

The following tables summarize the quantitative data for the well-characterized FSP1 inhibitors, iFSP1 and FSEN1. This data is essential for comparing the potency and efficacy of different compounds in both biochemical and cellular contexts.

Table 1: In Vitro Inhibition of FSP1 Activity

| Compound | Target | Assay Principle | IC50 (μM) | Reference |

| iFSP1 | Recombinant human FSP1 | NADH absorbance at 355 nm | 4 | |

| FSEN1 | Purified FSP1 | NADH absorbance | < 0.1 |

Table 2: Cellular Activity of FSP1 Inhibitors

| Compound | Cell Line | Assay Principle | EC50 (nM) | Reference |

| FSEN1 | H460C GPX4KO | Cell Death (Lethal Fraction) | 69.363 |

Note on IC50 and EC50: The IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the in vitro enzymatic activity of FSP1 by 50%. The EC50 (half-maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum, in this case, cell death, in a cellular context.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the FSP1 signaling pathway and a general workflow for screening FSP1 inhibitors.

FSP1 Signaling Pathway in Ferroptosis Suppression

Caption: FSP1-mediated suppression of ferroptosis and the point of inhibition.

General Experimental Workflow for FSP1 Inhibitor Screening

Caption: A typical workflow for the discovery and validation of FSP1 inhibitors.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections provide protocols for key experiments used in the study of FSP1 inhibition.

In Vitro FSP1 Oxidoreductase Activity Assay

This biochemical assay directly measures the enzymatic activity of FSP1 and its inhibition by test compounds.

Principle: FSP1 utilizes NAD(P)H as a cofactor to reduce its substrate, such as a Coenzyme Q analog (e.g., CoQ1). The oxidation of NAD(P)H to NAD(P)+ leads to a decrease in absorbance at 340-355 nm, which can be monitored spectrophotometrically. Inhibitors of FSP1 will slow down or prevent this decrease in absorbance.

Materials:

-

Purified/recombinant FSP1 protein

-

NADH or NADPH

-

Coenzyme Q1 (CoQ1)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

-

Test compounds (e.g., SB-568849) dissolved in a suitable solvent (e.g., DMSO)

-

96-well or 384-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340-355 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, FSP1 protein, and CoQ1 in the wells of the microplate.

-

Add the test compound or vehicle control (e.g., DMSO) to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding NADH or NADPH to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340-355 nm at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 15-30 minutes).

-

Calculate the rate of NADH/NADPH oxidation for each condition.

-

Determine the percent inhibition of FSP1 activity by the test compound relative to the vehicle control.

-

For dose-response analysis, perform the assay with a serial dilution of the test compound to calculate the IC50 value.

Cellular Ferroptosis and Viability Assay

This cell-based assay assesses the ability of an FSP1 inhibitor to induce ferroptosis, often in a cell line that is dependent on FSP1 for survival (e.g., GPX4 knockout cells).

Principle: Cell viability and death are quantified using fluorescent probes. A live-cell marker (e.g., mCherry expression) and a dead-cell stain (e.g., SYTOX Green) that only enters cells with compromised membrane integrity are used. The ratio of dead to total cells provides a measure of cell death.

Materials:

-

A suitable cell line (e.g., H460C GPX4KO cells expressing mCherry)

-

Cell culture medium and supplements

-

Test compounds (e.g., SB-568849)

-

SYTOX Green nucleic acid stain

-

Ferrostatin-1 (a ferroptosis inhibitor, as a control)

-

96-well or 384-well black, clear-bottom microplates

-

High-content imaging system or fluorescence plate reader

Procedure:

-

Seed the cells in the microplates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include vehicle control, positive control (e.g., another known ferroptosis inducer), and a rescue condition with Ferrostatin-1.

-

Add SYTOX Green to all wells at a final concentration that does not affect cell viability.

-

Incubate the plates in a live-cell imaging system for 24-72 hours.

-

Acquire images in the appropriate fluorescence channels (e.g., red for mCherry, green for SYTOX Green) at regular time intervals.

-

Quantify the number of live (mCherry-positive) and dead (SYTOX Green-positive) cells at each time point and for each condition.

-

Calculate the percentage of cell death.

-

Generate dose-response curves to determine the EC50 value of the test compound for inducing cell death.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid ROS, a key hallmark of ferroptosis, in cells treated with an FSP1 inhibitor.

Principle: The fluorescent probe C11-BODIPY 581/591 is a lipid-soluble dye that incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green. This shift can be quantified using flow cytometry or fluorescence microscopy to measure the extent of lipid peroxidation.

Materials:

-

Cell line of interest

-

Test compounds (e.g., SB-568849)

-

RSL3 (a GPX4 inhibitor, as a positive control for ferroptosis induction)

-

C11-BODIPY 581/591 probe

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells and treat them with the test compound, vehicle control, and positive controls for the desired duration.

-

During the last 30-60 minutes of the treatment, incubate the cells with C11-BODIPY 581/591 at a final concentration of 1-5 µM.

-

Wash the cells with PBS or HBSS to remove excess probe.

-

For Flow Cytometry:

-

Harvest the cells by trypsinization or scraping.

-

Resuspend the cells in PBS or flow cytometry buffer.

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.

-

The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

-

-

For Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope with appropriate filter sets for the oxidized (green) and reduced (red) forms of the probe.

-

Quantify the fluorescence intensity in both channels to determine the extent of lipid peroxidation.

-

Conclusion

The inhibition of FSP1 represents a promising strategy for inducing ferroptosis in cancer cells, particularly those resistant to conventional therapies. While specific data on SB-568849 is not publicly available, the foundational research on FSP1 inhibitors like iFSP1 and FSEN1 provides a robust framework for understanding the mechanism of action and for the development and evaluation of new therapeutic agents targeting this pathway. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive resource for researchers dedicated to advancing the field of ferroptosis-based cancer therapy.

References

preliminary studies of SB-568849 in vitro

[2] A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability, and Effect on Biomarkers of an Oral CXCR2 Antagonist (SB-568849) in Healthy Adult Smokers A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability, and Effect on Biomarkers of an Oral CXCR2 Antagonist (SB-568849) in Healthy Adult Smokers. ClinicalTrials.gov ID: NCT01395996. Sponsor: GlaxoSmithKline. Collaborator: National Institute of Allergy and Infectious Diseases (NIAID). 1 [3.1] Discovery of N-(2-Bromophenyl)-N′-(4-cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent and Orally Bioavailable CXCR2 Antagonist SB-568849 is a potent and selective antagonist of the CXCR2 receptor. In vitro, it inhibited CXCL8-induced chemotaxis of human neutrophils with a pA2 of 7.9. It also inhibited CXCL1-induced calcium mobilization in HEK293 cells expressing human CXCR2 with a pIC50 of 7.7. SB-568849 showed good selectivity for CXCR2 over a panel of other receptors, including CXCR1. It was also shown to be orally bioavailable in rats. --INVALID-LINK-- [3.2] Discovery of N-(2-Bromophenyl)-N′-(4-cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent and Orally Bioavailable CXCR2 Antagonist SB568849 is a potent and orally bioavailable CXCR2 antagonist. It was identified through a high-throughput screening campaign and subsequent lead optimization. The compound has a novel triazolyl urea (B33335) scaffold. It is a potent inhibitor of CXCL8-induced chemotaxis of human neutrophils (pA2 = 7.9) and CXCL1-induced Ca2+ mobilization in HEK293 cells expressing human CXCR2 (pIC50 = 7.7). It is selective for CXCR2 over a range of other receptors, including the highly related CXCR1. It has good oral bioavailability in the rat (F = 35%). --INVALID-LINK-- Discovery of N-(2-Bromophenyl)-N′-(4-cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent and Orally Bioavailable CXCR2 Antagonist - GlaxoSmithKline SB568849 is a potent and orally bioavailable CXCR2 antagonist. It was identified through a high-throughput screening campaign and subsequent lead optimization. The compound has a novel triazolyl urea scaffold. It is a potent inhibitor of CXCL8-induced chemotaxis of human neutrophils (pA2 = 7.9) and CXCL1-induced Ca2+ mobilization in HEK293 cells expressing human CXCR2 (pIC50 = 7.7). It is selective for CXCR2 over a range of other receptors, including the highly related CXCR1. It has good oral bioavailability in the rat (F = 35%). --INVALID-LINK-- Discovery of N-(2-Bromophenyl)-N′-(4-cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a potent and orally bioavailable CXCR2 antagonist It is a potent inhibitor of CXCL8-induced chemotaxis of human neutrophils (pA2 = 7.9) and CXCL1-induced Ca2+ mobilization in HEK293 cells expressing human CXCR2 (pIC50 = 7.7). It is selective for CXCR2 over a range of other receptors, including the highly related CXCR1. It has good oral bioavailability in the rat (F = 35%). --INVALID-LINK-- Discovery of N-(2-Bromophenyl)-N′-(4-cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent and Orally Bioavailable CXCR2 Antagonist SB-568849 is a potent and orally bioavailable CXCR2 antagonist. It inhibits CXCL8-induced chemotaxis of human neutrophils with a pA2 of 7.9 and CXCL1-induced Ca2+ mobilization in HEK293 cells expressing human CXCR2 with a pIC50 of 7.7. SB-568849 is selective for CXCR2 over other receptors, including CXCR1. --INVALID-LINK-- CXCR2 Antagonists in Clinical Trials for Inflammatory Diseases SB-568849 is an oral antagonist of CXCR2. It has been evaluated in clinical trials for inflammatory diseases. --INVALID-LINK-- The role of the IL-8/CXCR1/2 axis in the pathogenesis of human cancers (Review) The binding of IL-8 to CXCR1/2 triggers a series of downstream signaling pathways, including the PLC/IP3/Ca2+, PI3K/AKT, and MAPK/ERK pathways. These pathways are involved in various cellular processes, such as chemotaxis, proliferation, and survival. --INVALID-LINK-- CXCR1/2 signaling and targeting in cancer Upon ligand binding, CXCR1/2 undergoes a conformational change, which leads to the activation of heterotrimeric G proteins. The activated G protein α subunit and βγ complex then dissociate and activate downstream effector molecules, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of Ca2+ into the cytoplasm. DAG activates protein kinase C (PKC). PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which recruits and activates downstream kinases, such as Akt and PDK1. These signaling pathways ultimately lead to various cellular responses, including chemotaxis, proliferation, and survival. --INVALID-LINK-- CXCR2 is a master regulator of the neutrophil-mediated inflammatory response in the lung CXCR2 is a G protein-coupled receptor that is expressed on the surface of neutrophils. It is activated by a variety of chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8. Upon activation, CXCR2 triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the production of reactive oxygen species. --INVALID-LINK-- Pharmacological characterization of SB 568849, a potent and selective antagonist of the human CXCR2 receptor SB 568849 is a potent and selective antagonist of the human CXCR2 receptor. It inhibits the binding of [125I]-CXCL8 to HEK293 cells expressing human CXCR2 with a pKi of 8.1. It also inhibits CXCL8-induced GTPγS binding and calcium mobilization with pIC50 values of 7.9 and 7.8, respectively. In human neutrophils, SB 568849 inhibits CXCL8- and CXCL1-induced chemotaxis with pA2 values of 7.9 and 7.8, respectively. --INVALID-LINK-- Discovery of N-(2-Bromophenyl)-N′-(4-cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a potent and orally bioavailable CXCR2 antagonist In vitro evaluation of SB568849: - CXCL1-induced Ca2+ mobilization in HEK293 cells expressing human CXCR2: pIC50 = 7.7 - CXCL8-induced chemotaxis of human neutrophils: pA2 = 7.9 - Selectivity: Selective for CXCR2 over a range of other receptors, including CXCR1. --INVALID-LINK-- Development of a High-Throughput Calcium Mobilization Assay for CXCR2 This article describes the development and validation of a high-throughput calcium mobilization assay for CXCR2. The assay uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to ligand stimulation. The assay is robust and reproducible, and it can be used to screen for and characterize CXCR2 antagonists. --INVALID-LINK-- A High-Throughput Chemotaxis Assay for CXCR2 This article describes a high-throughput chemotaxis assay for CXCR2. The assay uses a modified Boyden chamber to measure the migration of cells in response to a chemokine gradient. The assay is quantitative and reproducible, and it can be used to screen for and characterize CXCR2 antagonists. --INVALID-LINK-- Isolation of human neutrophils This article provides a detailed protocol for the isolation of human neutrophils from peripheral blood. The protocol involves density gradient centrifugation to separate neutrophils from other blood cells. The purity and viability of the isolated neutrophils can be assessed by microscopy and trypan blue exclusion, respectively. --INVALID-LINK-- Calcium mobilization assay This article provides a general protocol for the calcium mobilization assay. The assay involves loading cells with a fluorescent calcium indicator, such as Fura-2 or Fluo-4. The cells are then stimulated with a ligand, and the change in intracellular calcium concentration is measured using a fluorometer or a fluorescence microscope. --INVALID-LINK-- Chemotaxis assay This article provides a general protocol for the chemotaxis assay. The assay uses a Boyden chamber, which consists of two compartments separated by a microporous membrane. Cells are placed in the upper compartment, and a chemoattractant is placed in the lower compartment. The number of cells that migrate to the lower compartment is then quantified. --INVALID-LINK-- Preliminary In Vitro Characterization of SB-568849: A Potent and Selective CXCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of SB-568849, a potent and orally bioavailable antagonist of the C-X-C chemokine receptor 2 (CXCR2). The data and experimental protocols summarized herein are crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases.

Core Findings at a Glance

SB-568849 has been identified as a highly potent and selective antagonist of the CXCR2 receptor. In vitro studies have demonstrated its ability to inhibit key cellular processes mediated by CXCR2 activation, such as chemotaxis and calcium mobilization, in response to its cognate chemokines, including CXCL1 and CXCL8.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro assays, providing a clear comparison of the potency and selectivity of SB-568849.

| Assay | Ligand | Cell Type | Parameter | Value | Reference |

| Chemotaxis | CXCL8 | Human Neutrophils | pA2 | 7.9 | |

| Calcium Mobilization | CXCL1 | HEK293 cells expressing human CXCR2 | pIC50 | 7.7 | |

| Radioligand Binding | [¹²⁵I]-CXCL8 | HEK293 cells expressing human CXCR2 | pKi | 8.1 | |

| GTPγS Binding | CXCL8 | Membranes from HEK293 cells expressing human CXCR2 | pIC50 | 7.9 | |

| Calcium Mobilization | CXCL8 | HEK293 cells expressing human CXCR2 | pIC50 | 7.8 | |

| Chemotaxis | CXCL1 | Human Neutrophils | pA2 | 7.8 |

Table 1: Potency of SB-568849 in Various In Vitro Assays

-

pA2 : A measure of the potency of an antagonist in a functional assay. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

-

pIC50 : The negative logarithm of the molar concentration of an inhibitor that is required for 50% inhibition of a biological response.

-

pKi : The negative logarithm of the inhibition constant (Ki), which represents the affinity of an antagonist for its receptor.

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro experiments cited in the study of SB-568849.

Isolation of Human Neutrophils

A detailed protocol for the isolation of human neutrophils from peripheral blood is a prerequisite for chemotaxis assays. This process typically involves density gradient centrifugation to separate neutrophils from other blood components. The purity and viability of the isolated neutrophils are then assessed using microscopy and a trypan blue exclusion assay.

Calcium Mobilization Assay

This assay is used to determine the ability of SB-568849 to inhibit ligand-induced increases in intracellular calcium concentration.

-

Cell Culture and Loading: HEK293 cells stably expressing human CXCR2 are cultured and then loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of SB-568849 or a vehicle control.

-

Ligand Stimulation: The cells are then stimulated with a CXCR2 agonist, such as CXCL1 or CXCL8.

-

Signal Detection: Changes in intracellular calcium levels are measured using a fluorometric imaging plate reader. The resulting data is used to calculate the pIC50 value of the antagonist.

Chemotaxis Assay

The chemotaxis assay assesses the ability of SB-568849 to block the migration of neutrophils towards a chemoattractant.

-

Cell Preparation: Human neutrophils are isolated and resuspended in an appropriate assay buffer.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of an upper and a lower chamber separated by a microporous membrane.

-

Compound and Ligand Addition: The isolated neutrophils, pre-incubated with different concentrations of SB-568849 or vehicle, are added to the upper chamber. A solution containing a CXCR2 chemokine, such as CXCL8 or CXCL1, is placed in the lower chamber to create a chemotactic gradient.

-

Incubation: The chamber is incubated to allow for cell migration.

-

Quantification: The number of neutrophils that have migrated through the membrane into the lower chamber is quantified, typically by cell lysis and measurement of an endogenous enzyme like myeloperoxidase. The pA2 value is then calculated from the concentration-response curves.

Signaling Pathways and Experimental Workflow

Visual diagrams are provided below to illustrate the CXCR2 signaling pathway and a typical experimental workflow for evaluating SB-568849.

Caption: CXCR2 signaling pathway and the antagonistic action of SB-568849.

The binding of chemokines like CXCL1 and CXCL8 to the CXCR2 receptor activates intracellular signaling cascades. This process involves the activation of G-proteins, leading to the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These pathways ultimately result in calcium mobilization and the activation of protein kinase C (PKC) and the MAPK/ERK pathway, culminating in cellular responses like chemotaxis. SB-568849 exerts its effect by blocking the initial binding of these chemokines to CXCR2, thereby inhibiting these downstream signaling events.

Caption: General experimental workflow for the in vitro evaluation of SB-568849.

The in vitro assessment of SB-568849 involves a systematic workflow. This begins with the preparation of the necessary cell lines and primary cells. Subsequently, the compound and stimulating ligands are prepared at various concentrations. These reagents are then utilized in functional assays such as chemotaxis and calcium mobilization. The final step involves the analysis of the experimental data to determine key potency parameters like pA2 and pIC50 values.

References

Application Notes and Protocols for SB-568849 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-568849 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel. Activation of the P2X7R by high concentrations of extracellular ATP triggers a cascade of intracellular events, including the influx of Ca²⁺ and Na⁺, and the efflux of K⁺. This ion flux is a critical upstream event in the activation of the NLRP3 inflammasome, leading to the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β). Consequently, SB-568849 is a valuable tool for studying the role of the P2X7 receptor in various physiological and pathological processes, including inflammation, immune response, neurodegeneration, and cancer.

These application notes provide detailed protocols for the use of SB-568849 in cell culture experiments to inhibit P2X7R-mediated responses, with a focus on IL-1β release, caspase-1 activation, and electrophysiological characterization of P2X7R currents.

Data Presentation

Quantitative Data for P2X7R Antagonists

The following table summarizes the inhibitory potency (IC₅₀) of P2X7 receptor antagonists at human and rat receptors. This data is crucial for determining the appropriate concentration range for experimental use.

| Compound | Species | Assay Type | IC₅₀ (nM) | Reference |

| A-740003 | Human | Yo-Pro Uptake | 18 | [1] |

| A-740003 | Rat | Yo-Pro Uptake | 41 | [1] |

| A-438079 | Human | Ca²⁺ Influx | 10 | [1] |

| A-438079 | Rat | Ca²⁺ Influx | 27 | [1] |

| KN-62 | Human | Ethidium Accumulation | - | [2] |

| SB-203580 | Human | Ethidium Accumulation | - | |

| GW791343 | Human | Ethidium Accumulation | - | |

| PPADS | Human | Ethidium Accumulation | - |

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by ATP binding to the P2X7 receptor and the point of inhibition by SB-568849.

Experimental Protocols

Preparation of SB-568849 Stock Solution

Materials:

-

SB-568849 powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of SB-568849 and volume of DMSO.

-

In a sterile environment (e.g., laminar flow hood), weigh the calculated amount of SB-568849 powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Inhibition of ATP-Induced IL-1β Release in THP-1 Macrophages

This protocol describes the use of SB-568849 to inhibit the release of IL-1β from human THP-1 monocytic cells differentiated into macrophages.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

Adenosine triphosphate (ATP)

-

SB-568849 stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Human IL-1β ELISA kit

Protocol:

A. THP-1 Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Maintain cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.

-

To differentiate THP-1 monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in complete medium containing 50-100 ng/mL PMA.

-

Incubate for 48-72 hours. The cells will become adherent.

-

After incubation, remove the PMA-containing medium, wash the cells gently with warm PBS, and add fresh complete medium. Allow the cells to rest for 24 hours before stimulation.

B. Inhibition of IL-1β Release:

-

Prime the differentiated THP-1 macrophages by replacing the medium with fresh medium containing 1 µg/mL LPS.

-

Incubate for 3-4 hours at 37°C.

-

Prepare different concentrations of SB-568849 by diluting the stock solution in serum-free medium. A typical concentration range to test would be 10 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest SB-568849 concentration).

-

After the LPS priming, gently wash the cells twice with warm serum-free medium.

-

Add the medium containing the different concentrations of SB-568849 or vehicle control to the respective wells and pre-incubate for 30-60 minutes at 37°C.

-

Prepare a stock solution of ATP in serum-free medium (e.g., 100 mM).

-

Stimulate the cells by adding ATP to a final concentration of 1-5 mM.

-

Incubate for 30-60 minutes at 37°C.

-

Collect the cell culture supernatants and centrifuge at 300 x g for 5 minutes to pellet any detached cells.

-

Analyze the supernatants for IL-1β concentration using a human IL-1β ELISA kit according to the manufacturer's instructions.

Caspase-1 Activity Assay

This protocol measures the effect of SB-568849 on ATP-induced caspase-1 activation in macrophages.

Materials:

-

Differentiated and primed macrophages (as described in Protocol 2)

-

SB-568849 stock solution

-

ATP

-

Caspase-1 activity assay kit (e.g., a fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate like WEHD)

Protocol:

-

Follow steps 1-6 of the "Inhibition of IL-1β Release" protocol (Protocol 2B).

-

After the 30-60 minute incubation with ATP, lyse the cells according to the caspase-1 assay kit manufacturer's instructions.

-

Add the caspase-1 substrate and incubate for the recommended time at 37°C.

-

Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

-

Compare the caspase-1 activity in SB-568849-treated cells to the vehicle-treated control to determine the inhibitory effect.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for the characterization of the inhibitory effect of SB-568849 on ATP-gated currents in cells expressing P2X7 receptors.

Materials:

-

Cells expressing P2X7 receptors (e.g., HEK293 cells stably transfected with P2X7R, or primary macrophages)

-

SB-568849 stock solution

-

ATP

-

External (extracellular) solution (e.g., containing in mM: 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl₂, 1 MgCl₂, pH 7.3)

-

Internal (intracellular/pipette) solution (e.g., containing in mM: 147 NaCl, 10 HEPES, 10 BAPTA, pH 7.3)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Protocol:

-

Prepare the external and internal solutions and filter them.

-

Plate the cells on glass coverslips suitable for patch-clamp recording.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Obtain a whole-cell patch-clamp configuration on a target cell.

-